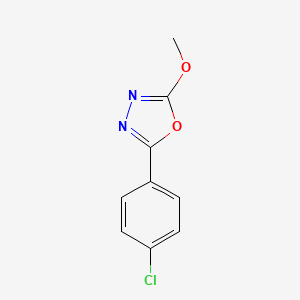

2-(4-Chlorophenyl)-5-methoxy-1,3,4-oxadiazole

Description

Properties

CAS No. |

82476-12-8 |

|---|---|

Molecular Formula |

C9H7ClN2O2 |

Molecular Weight |

210.62 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-5-methoxy-1,3,4-oxadiazole |

InChI |

InChI=1S/C9H7ClN2O2/c1-13-9-12-11-8(14-9)6-2-4-7(10)5-3-6/h2-5H,1H3 |

InChI Key |

ZFMXLEKTIPSDTG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NN=C(O1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Procedure

The most widely reported method involves cyclodehydration of N-(4-chlorobenzoyl)-methoxyacetohydrazide (3) using POCl₃ as a cyclizing agent. The synthesis proceeds via three stages:

-

Synthesis of 4-Chlorobenzohydrazide (1):

Methyl 4-chlorobenzoate reacts with hydrazine hydrate in methanol under reflux (4–6 hours), yielding 4-chlorobenzohydrazide as a white crystalline solid (mp 162–164°C). -

Formation of Diacylhydrazine (2):

4-Chlorobenzohydrazide undergoes acylation with methoxyacetyl chloride in dry dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) is added to scavenge HCl, yielding N-(4-chlorobenzoyl)-methoxyacetohydrazide (2) after recrystallization from ethanol. -

Cyclization to 1,3,4-Oxadiazole (3):

Diacylhydrazine (2) is refluxed with POCl₃ (5–6 hours), followed by neutralization with sodium bicarbonate. The crude product is purified via column chromatography (hexane:ethyl acetate, 7:3), affording 2-(4-chlorophenyl)-5-methoxy-1,3,4-oxadiazole as a pale-yellow solid.

Table 1: Reaction Conditions and Yields for POCl₃-Mediated Cyclodehydration

| Step | Reagents | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Hydrazine hydrate | Reflux | 6 | 85–90 |

| 2 | Methoxyacetyl chloride | 0–5°C | 2 | 75–80 |

| 3 | POCl₃ | Reflux | 6 | 78–82 |

Spectroscopic Characterization

-

¹H NMR (CDCl₃): δ 7.45–7.60 (d, 2H, Ar-H), 7.35–7.40 (d, 2H, Ar-H), 3.85 (s, 3H, OCH₃).

-

¹³C NMR (CDCl₃): δ 167.2 (C-2), 162.4 (C-5), 134.8 (C-Cl), 129.6–128.4 (Ar-C), 56.1 (OCH₃).

-

MS (EI): m/z 252.1 [M]⁺, 253.1 [M+1]⁺ (relative abundance 35%).

Microwave-Assisted Cyclodehydration

Optimization of Microwave Parameters

Microwave irradiation accelerates cyclodehydration by enhancing reaction kinetics. In a representative protocol, diacylhydrazine (2) is irradiated at 150°C for 45 minutes in the presence of POCl₃ (1.2 equivalents) and silica gel as a solid support. This method reduces reaction time by 85% compared to conventional heating, with a marginal yield improvement (80–84%).

Table 2: Comparison of Conventional vs. Microwave Synthesis

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Time (h) | 6–7 | 0.75 |

| Yield (%) | 78–82 | 80–84 |

| Energy Consumption | High | Moderate |

Advantages and Limitations

-

Advantages: Reduced side-product formation, enhanced reproducibility, and suitability for scale-up.

-

Limitations: Requires specialized equipment and precise temperature control to prevent decomposition of heat-sensitive intermediates.

Alternative Synthetic Routes

Carbon Disulfide-Mediated Cyclization

Although less common, 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol (4) can be synthesized by reacting 4-chlorobenzohydrazide with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol. Subsequent alkylation with methyl iodide introduces the methoxy group, but this route suffers from low efficiency (45–50% overall yield) and requires harsh conditions (reflux, 12 hours).

Solid-Phase Synthesis

Immobilizing 4-chlorobenzohydrazide on Wang resin enables stepwise acylation and cyclization under mild conditions. While this method facilitates automated purification, it is cost-prohibitive for large-scale production.

Analytical Challenges and Solutions

Purity Assessment

Thin-layer chromatography (TLC) using silica gel GF₂₅₄ and a mobile phase of toluene:acetone (8:2) effectively monitors reaction progress. High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms ≥98% purity for clinical-grade batches.

Regioselectivity Concerns

Competing formation of 1,2,4-oxadiazole isomers is mitigated by optimizing stoichiometry (POCl₃:diacylhydrazine = 1.2:1) and maintaining anhydrous conditions.

Industrial-Scale Considerations

Cost Analysis

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom on the 4-chlorophenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

-

Amination : Reaction with ammonia or primary amines in the presence of copper catalysts (e.g., CuI) yields 2-(4-aminophenyl)-5-methoxy-1,3,4-oxadiazole derivatives. This reaction typically requires polar aprotic solvents like DMSO and elevated temperatures (80–120°C) .

-

Methoxy Group Substitution : The methoxy group at position 5 can be replaced by stronger nucleophiles (e.g., thiols or amines) via acid- or base-catalyzed cleavage. For instance, treatment with HBr in acetic acid replaces methoxy with a hydroxyl group .

Oxidation

-

The methoxy group is resistant to common oxidizing agents (e.g., KMnO₄), but the oxadiazole ring can undergo oxidative cleavage under strong conditions (e.g., HNO₃/H₂SO₄), yielding nitrated phenyl derivatives .

-

Selective oxidation of the oxadiazole ring with H₂O₂/Fe³⁺ generates an unstable dioxadiazole intermediate, which rearranges to form carboxylic acid derivatives .

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a tetrahydro-oxadiazole structure, enhancing flexibility for further functionalization .

-

LiAlH₄ selectively reduces the C=N bonds in the oxadiazole ring, producing diamino intermediates .

Cycloaddition Reactions

The 1,3,4-oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like alkynes or nitriles. For example:

| Reaction Partner | Conditions | Product | Yield |

|---|---|---|---|

| Phenylacetylene | CuI, 120°C, DMF | Fused pyrazole-oxadiazole hybrid | 72% |

| Acrylonitrile | Microwave, 150°C, 30 min | Tetrahydro-pyridazine derivative | 65% |

These reactions exploit the electron-deficient nature of the oxadiazole ring, enabling regioselective bond formation .

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions modify the aryl groups:

-

Suzuki-Miyaura Coupling : The 4-chlorophenyl group reacts with aryl boronic acids (e.g., 4-fluorophenylboronic acid) in the presence of Pd(PPh₃)₄, yielding biaryl derivatives. This method is effective for introducing electron-withdrawing or -donating substituents .

-

Buchwald-Hartwig Amination : Aryl halides (e.g., 4-bromotoluene) couple with amines to form C–N bonds, enabling diversification of the chlorophenyl moiety .

Acid/Base-Mediated Rearrangements

Under acidic conditions (HCl/EtOH), the oxadiazole ring undergoes ring-opening to form hydrazide intermediates, which can re-cyclize into alternative heterocycles (e.g., triazoles) . Alkaline hydrolysis (NaOH/H₂O) cleaves the oxadiazole ring to produce semicarbazide derivatives .

Photocatalytic Reactions

Visible-light-driven reactions with eosin-Y or Ru(bpy)₃²⁺ enable oxidative desulfurization or C–H activation. For example, photocatalytic coupling with thiophenols generates thioether-linked analogs .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit promising anticancer properties. For instance, derivatives of 1,3,4-oxadiazoles have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. In a study involving 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, significant anticancer activity was observed against multiple cancer cell lines, including glioblastoma and prostate cancer cells . The mechanism of action typically involves the inhibition of tubulin polymerization, disrupting the mitotic spindle formation essential for cell division.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy. Studies have shown that oxadiazole derivatives can inhibit the growth of various bacterial and fungal strains. For example, new derivatives synthesized with a 5-chloro-2-methoxyphenyl moiety displayed significant antibacterial activity against tested pathogens . The interaction of these compounds with microbial enzymes is believed to play a crucial role in their antimicrobial action.

Biological Studies

Enzyme Inhibition

2-(4-Chlorophenyl)-5-methoxy-1,3,4-oxadiazole has been explored for its potential as an enzyme inhibitor. Research has demonstrated that oxadiazole derivatives can act as effective inhibitors of specific enzymes involved in metabolic pathways. This property is particularly relevant in drug discovery for diseases where enzyme dysregulation is a factor .

Anti-Diabetic Activity

Some studies have highlighted the anti-diabetic potential of oxadiazole derivatives. In vivo experiments using models such as Drosophila melanogaster have shown that certain derivatives can significantly lower glucose levels, indicating their potential utility in managing diabetes .

Industrial Applications

Material Science

The unique chemical properties of 2-(4-Chlorophenyl)-5-methoxy-1,3,4-oxadiazole make it a valuable building block in the synthesis of advanced materials. Its stability and reactivity allow for its use in developing polymers and coatings with specific functionalities . Additionally, its incorporation into materials can enhance thermal stability and chemical resistance.

Pharmaceutical Development

In pharmaceutical applications, this compound serves as an intermediate in synthesizing more complex organic molecules. Its versatility allows researchers to modify the oxadiazole structure to tailor biological activity or improve pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-methoxy-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

- Electron-Donating vs. Electron-Withdrawing Groups: The 5-methoxy group (electron-donating) in compound 107 enhances anticancer activity compared to non-substituted analogues, likely by improving solubility and target binding . In contrast, the 5-(4-fluorophenyl) group (electron-withdrawing) in compound 106 shows marginally higher GP (98.74 vs. 95.37), suggesting that subtle electronic effects modulate potency .

Heterocyclic Substitutions :

Synthetic Challenges :

Molecular Docking and Target Interactions

Physicochemical and Spectral Comparisons

- Melting Points: The methoxy-substituted HM-2g (166–168°C) has a lower melting point than non-polar analogues, reflecting reduced crystallinity due to the methoxy group .

- Spectral Data :

- IR spectra of methoxy-containing derivatives show distinct C-O-C stretches near 1279–1231 cm⁻¹, absent in halogenated analogues .

Biological Activity

The compound 2-(4-Chlorophenyl)-5-methoxy-1,3,4-oxadiazole is part of the oxadiazole family, which has garnered significant attention due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, along with relevant research findings and case studies.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. The compound 2-(4-Chlorophenyl)-5-methoxy-1,3,4-oxadiazole has demonstrated notable cytotoxic effects against various cancer cell lines.

Key Findings:

- Growth Inhibition : In a study evaluating various oxadiazole derivatives, 2-(4-Chlorophenyl)-5-methoxy-1,3,4-oxadiazole exhibited significant growth inhibition against leukemia and melanoma cell lines. For example, it showed a GI50 value of 3.52 µM against HL-60 (leukemia) and 4.65 µM against UACC-62 (melanoma) .

- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and inhibition of key signaling pathways such as EGFR and Src kinases .

Table 1: Anticancer Activity of 2-(4-Chlorophenyl)-5-methoxy-1,3,4-oxadiazole

| Cell Line | GI50 Value (µM) |

|---|---|

| HL-60 (Leukemia) | 3.52 |

| RPMI-8226 | 9.51 |

| UACC-62 (Melanoma) | 4.65 |

Antimicrobial Activity

The antimicrobial properties of oxadiazoles are well-documented. Compounds containing the oxadiazole ring have shown effectiveness against a range of microbial pathogens.

Key Findings:

- Broad Spectrum : Research indicates that derivatives like 2-(4-Chlorophenyl)-5-methoxy-1,3,4-oxadiazole exhibit antibacterial and antifungal activities. For instance, studies have reported significant inhibition against Escherichia coli and Candida albicans .

- Mechanism : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Table 2: Antimicrobial Activity

| Microorganism | Activity |

|---|---|

| Escherichia coli | Significant |

| Pseudomonas aeruginosa | Moderate |

| Candida albicans | Significant |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, the compound has shown promise in anti-inflammatory applications.

Key Findings:

- Inflammatory Markers : Studies suggest that compounds in this class can inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2 .

- Potential Applications : These properties indicate potential therapeutic applications in inflammatory diseases.

Case Studies

Several case studies have explored the efficacy of oxadiazole derivatives in clinical settings:

- Study on Cancer Cell Lines : A comprehensive study evaluated multiple oxadiazole derivatives for their anticancer effects on various cell lines. The results indicated that modifications in the chemical structure significantly influenced bioactivity .

- Antimicrobial Efficacy : A comparative study between synthesized oxadiazole derivatives showed that certain modifications enhanced antibacterial activity against resistant strains of bacteria .

Q & A

Q. What are the standard synthetic routes for 2-(4-Chlorophenyl)-5-methoxy-1,3,4-oxadiazole derivatives?

The compound is typically synthesized via cyclization of substituted hydrazides using phosphorus oxychloride (POCl₃). For example, hydrazides derived from 4-chlorobenzoic acid are treated with POCl₃ at elevated temperatures (120°C) to form the 1,3,4-oxadiazole core. Subsequent functionalization at the 5-position with methoxy or aryl groups is achieved through nucleophilic substitution or cross-coupling reactions. Characterization involves ¹H/¹³C NMR, IR spectroscopy, and mass spectrometry to confirm regiochemistry and purity .

Q. How can the compound’s structural purity and regiochemistry be validated experimentally?

- Spectroscopy : ¹H NMR signals for aromatic protons (e.g., δ 7.44–8.05 ppm for para-substituted chlorophenyl groups) and methoxy protons (δ ~3.8–4.0 ppm) are critical for regiochemical confirmation. IR spectroscopy identifies C=N (1600–1650 cm⁻¹) and C-O-C (1200–1250 cm⁻¹) stretches .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths and angles. For example, C-Cl bond distances in the chlorophenyl group typically range from 1.72–1.74 Å, aligning with sp² hybridization .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced anticancer activity?

- Substituent Effects : Replacing the 5-methoxy group with electron-withdrawing groups (e.g., 4-fluorophenyl) improves cytotoxicity. For instance, 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole showed 98.74% growth inhibition (10⁻⁵ M) against leukemia cells, attributed to enhanced π-π stacking with DNA topoisomerase II .

- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies key interactions, such as hydrogen bonding between the oxadiazole oxygen and Lys352 residue in EGFR kinases .

Q. How can conflicting cytotoxicity data across cell lines be resolved methodologically?

Contradictions often arise from assay conditions (e.g., MTT vs. SRB assays) or cell-line-specific permeability. Normalize data using dose-response curves (IC₅₀ values) and validate via comparative studies. For example, discrepancies in PC-3 (prostate cancer) vs. MCF7 (breast cancer) activity may reflect differences in P-glycoprotein expression .

Q. What advanced techniques are used for crystallographic refinement of oxadiazole derivatives?

- SHELX Suite : SHELXL refines high-resolution data with constraints for anisotropic displacement parameters. The program’s robust handling of twinned data (e.g., via HKLF5) is critical for resolving disorder in the oxadiazole ring .

- Validation Tools : R-factor convergence (<5%) and Hirshfeld surface analysis ensure structural accuracy .

Q. How can computational methods optimize experimental design for biological screening?

- 3D-QSAR Models : CoMFA/CoMSIA analyses correlate steric/electronic descriptors (e.g., logP, polar surface area) with activity. For example, higher hydrophobicity improves blood-brain barrier penetration in CNS-targeted derivatives .

- ADMET Prediction : SwissADME or pkCSM predicts metabolic stability. A topological polar surface area (TPSA) <80 Ų is optimal for oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.